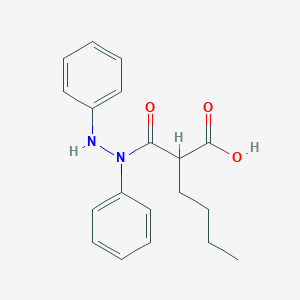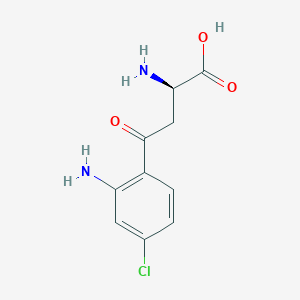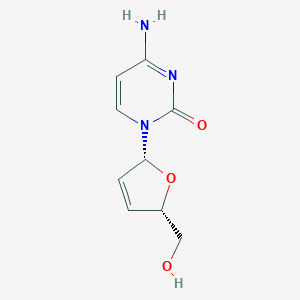
Sits
Vue d'ensemble
Description
"Sits," identified as sodium 4-acetamido-4′-isothiocyanatostilbene-2,2′disulphonate, is a compound with varied and often uncertain composition in commercial samples. Its synthesis, molecular structure, and properties have been the subject of various studies to establish its identity and implications for use in different fields, especially in histochemical applications (Horobin, Payne, & Jakobsen, 1987).
Synthesis Analysis
The synthesis of Sits and its related compounds involves complex processes that yield varied compositions. The identities of Sits and certain precursors and derivatives have been confirmed using modern spectroscopic methods, including IR, 1H, and 13C NMR, alongside microanalysis. However, pure Sits undergoes hydrolysis at room temperature, producing amines instead of the expected thioureas, suggesting that Sits does not bind covalently to proteins as previously expected (Horobin, Payne, & Jakobsen, 1987).
Molecular Structure Analysis
Molecular structure analysis of Sits and organic molecules highlights the importance of using specific computational tools and quantum chemistry methods. These analyses focus on pharmaceutical compounds and involve the calculation of molecular properties and descriptors related to chemical reactivity, providing insights into the structural and physicochemical information important for modeling analyses (Stefaniu & Pintilie Lucia, 2018).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are functions of its molecular structure, with structure-property relationships developed by finding molecular descriptors that explain variations in properties among congeners/analogs. These relationships, quantified through quantitative structure-property relationships (QSPRs), aid in the estimation of properties for other molecules simply from their structures (Liang & Gallagher, 1997).
Physical Properties Analysis
Analyzing the physical properties of Sits involves understanding its synthesizability and molecular electronic properties in chemical compound space. Machine learning models, trained on databases of ab initio calculation results, predict multiple electronic ground- and excited-state properties, indicating the potential for high-throughput screening of virtual compounds (Montavon et al., 2013).
Chemical Properties Analysis
The chemical properties of Sits, including its interaction with other substances and its stability under various conditions, have been explored through the study of noncovalent synthesis and the design of new materials. This research focuses on the development of materials with predetermined structures, compositions, and properties, highlighting the role of noncovalent interactions in the assembly of molecular components (Whitesides et al., 1995).
Applications De Recherche Scientifique
Education and Various Disciplines : SIT is identified as a promising area of research and practice in various disciplines including education, health, security, energy, and space (Dipanda & Kato, 2010).
University Laboratories : A simulation test platform integrating SITS can enhance teaching quality and research level in university labs, while also meeting ergonomic requirements for sitting position and vehicle driving comfort (Zhang, Zhang, & Chang, 2018).
Student Interest in Science and Technology : The SITS survey measures student interest in science and technology, exploring changes in interest and related content knowledge (Romine, Sadler, Presley, & Klosterman, 2014).
Physical Education and Sports Science : An innovative device using SITS can efficiently conduct sit-down tests, aiding students applying for admission to Physical Education and Sports Science (Mohamed, 2016).
Computer Programming Education : SITS integrated with an online game-based formative assessment resulted in significant achievements and enjoyment for students learning computer programming (Hooshyar et al., 2016).
Workplace Health : A new product and system were developed to reduce time spent sitting at the workplace, a potential risk factor for chronic diseases and all-cause mortality (Shin et al., 2020).
Improving Problem-Solving Skills : SITS, as a solution-based intelligent tutoring system, enhances students' learning interest, attitude, and technology acceptance, while improving problem-solving skills in computer programming (Hooshyar et al., 2018).
Sit-Stand Desks in the Workplace : Sit-stand desks showed high usability and acceptability in reducing sitting time at work, with staff citing potential health benefits and perceived productivity (Grunseit et al., 2013).
Buttock Deformation During Sitting : A method using a motion capture system offers objective characterization of buttock deformation during sitting, aiding in body-type categorization and anthropometric assessment (Harry, Marshall, & Fray, 2019).
Propriétés
IUPAC Name |
disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAWAMRXPHRVQY-WTVBWJGASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2Na2O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27816-59-7 (Parent) | |
| Record name | SITS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sits | |
CAS RN |
51023-76-8 | |
| Record name | SITS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 5-acetamido-2-[2-(4-isothiocyanato-2-sulphonatophenyl)vinyl]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)
![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)
![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)


